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molecular formula C12H10ClI B074024 Diphenyliodonium chloride CAS No. 1483-72-3

Diphenyliodonium chloride

Cat. No. B074024
M. Wt: 316.56 g/mol
InChI Key: RSJLWBUYLGJOBD-UHFFFAOYSA-M
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Patent
US06025406

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, diphenyliodonium bisulfate) in accordance with the teachings of Beringer et al., J. Am. Chem. Soc. 81,342 (1959). Thus, for example, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition at 60° C. of an aqueous solution containing 29.2 g silver fluoroborate, 2 g fluoroboric acid, and 0.5 g phosphorous acid in about 30 ml of water to a solution of 44 g (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
29.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[H+].P(O)(O)O.[Cl-].[C:12]1([I+:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O.F[B-](F)(F)F.[Ag+]>[F:1][B-:2]([F:5])([F:4])[F:3].[C:19]1([I+:18][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1,3.4,6.7,8.9|

Inputs

Step One
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
0.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
44 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
29.2 g
Type
catalyst
Smiles
F[B-](F)(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared by the addition at 60° C. of an aqueous solution
CUSTOM
Type
CUSTOM
Details
The silver halide that precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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